chaetomugilin D

Description

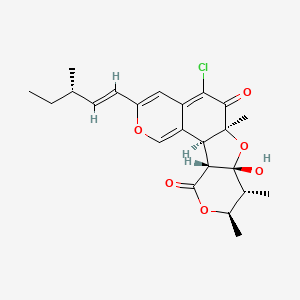

Structure

3D Structure

Properties

Molecular Formula |

C23H27ClO6 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11-,12+,13+,17+,18-,22-,23+/m0/s1 |

InChI Key |

VFAOIGZBHFMFIU-XSKLMDGHSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)O)C)C)C)Cl |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl |

Synonyms |

chaetomugilin D |

Origin of Product |

United States |

Chemical Structure and Properties

Molecular Structure

The structure of Chaetomugilin D was established through extensive spectroscopic analysis, including 1D and 2D NMR experiments (COSY, NOESY, HMQC, and HMBC) and mass spectrometry. ebi.ac.uk It is a chlorinated azaphilone derivative. ebi.ac.uk The core structure is a highly oxygenated bicyclic system with a chlorine atom and a branched pentenyl side chain. nih.gov

Marine-Derived Fungal Sources (e.g., Mugil cephalus)

Physicochemical Properties

The physicochemical properties of Chaetomugilin D and its related compounds have been characterized in various studies. For instance, the related compound seco-chaetomugilin D is a pale yellow powder. mdpi.com

Below is a table summarizing some of the key physicochemical properties of Chaetomugilin D and a related derivative.

| Property | Value |

| Molecular Formula | C23H28O6 naturalproducts.net |

| Seco-chaetomugilin D Molecular Formula | C24H31ClO7 mdpi.com |

| Seco-chaetomugilin D Appearance | Pale yellow powder mdpi.com |

| Seco-chaetomugilin D Melting Point | 97–99°C mdpi.com |

| Seco-chaetomugilin D Optical Rotation | [α]D22 +161.3 (c 0.13, EtOH) mdpi.com |

| Seco-chaetomugilin D UV max (EtOH) | 291 nm, 371 nm, 411 nm mdpi.com |

| Seco-chaetomugilin D IR (KBr) | 3431, 1740, 1622, 1564, 1522 cm−1 mdpi.com |

Biosynthesis

The biosynthesis of azaphilones like Chaetomugilin D is a complex process involving polyketide pathways. rsc.orgresearchgate.net The biosynthetic gene cluster (caz) responsible for producing chaetomugilins and the related chaetoviridins has been identified and characterized in Chaetomium globosum. acs.org

The pathway involves the action of two different polyketide synthases (PKSs): a non-reducing PKS (nrPKS) and a highly-reducing PKS (hrPKS). acs.orgresearchgate.net These enzymes work in a sequential and convergent manner. acs.org The main polyketide chain is assembled from acetate (B1210297) and malonate units. researchgate.net Genetic inactivation studies have confirmed the roles of individual caz genes in the biosynthesis of these azaphilones. acs.org

Biosynthetic Pathways and Enzymatic Synthesis of Chaetomugilin D

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for chaetomugilin D synthesis is located within a biosynthetic gene cluster (BGC) in the fungus Chaetomium globosum. nih.govcapes.gov.br This cluster, designated the caz cluster, was identified by scanning the C. globosum genome for sequences homologous to known azaphilone-producing PKS genes from other fungi like Aspergillus nidulans and Aspergillus niger. nih.gov

The caz cluster is notable for containing genes for both an HR-PKS (CazF) and an NR-PKS (CazM) in close proximity. nih.govresearchgate.net Genetic inactivation experiments have confirmed that genes within the caz cluster are essential for the production of both chaetomugilins and chaetoviridins. nih.govcapes.gov.br The characterization of this cluster revealed a unique mode of collaboration between the two PKS enzymes, which is fundamental to the construction of the complex polyketide backbone of these metabolites. nih.govcore.ac.uk

| Gene | Enzyme Type | Proposed Function in Biosynthesis |

| cazF | Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes a reduced polyketide starter unit. nih.govcore.ac.uk |

| cazM | Non-Reducing Polyketide Synthase (NR-PKS) | Accepts the starter unit from CazF for chain elongation and cyclization. nih.govosti.gov |

| cazI | FADH2-dependent Halogenase | Catalyzes the chlorination of the aromatic ring. nih.govcore.ac.uk |

| cazL | Monooxygenase | Catalyzes a hydroxylation-annulation reaction to form the pyrano-quinone structure. nih.govcore.ac.uk |

| cazE | Acyltransferase | Involved in the transfer of acyl groups during biosynthesis. core.ac.uk |

| cazO | Redox Enzyme (Oxidase) | Involved in post-PKS oxidation modifications. core.ac.uk |

| cazP | Redox Enzyme (Reductase) | Involved in post-PKS reduction modifications. core.ac.uk |

Enzymatic Steps and Key Intermediates in Chaetomugilin D Formation

The assembly of chaetomugilin D involves a series of precisely controlled enzymatic reactions following the initial polyketide chain construction.

Polyketide Assembly : The HR-PKS CazF is proposed to synthesize a highly reduced, methylated triketide product. nih.gov This is transferred to the NR-PKS CazM, which performs four additional rounds of elongation and one methylation to create a heptaketide intermediate tethered to its acyl carrier protein (ACP) domain. nih.gov

Cyclization and Release : The heptaketide intermediate undergoes a regioselective aldol (B89426) condensation (C2–C7), mediated by a product template (PT) domain, followed by a reductive release to yield a benzaldehyde (B42025) intermediate. nih.gov

Core Modifications : A series of post-PKS modifications tailor the core structure. A key step is the chlorination of the aromatic ring, a reaction catalyzed by the FADH2-dependent halogenase, CazI. nih.govcore.ac.uk This is followed by a critical hydroxylation and subsequent annulation at the C7 position, catalyzed by the monooxygenase CazL, which forms the pyrano-quinone intermediate known as cazisochromene. nih.govcore.ac.uk

Further Tailoring : Additional redox enzymes, including CazO (an oxidase) and CazP (a reductase), introduce further structural diversity, leading to the various chaetomugilin and chaetoviridin analogs. core.ac.uk Spontaneous reactions like dehydration and lactonization of unstable intermediates also contribute to the array of final products. core.ac.uk

Key Biosynthetic Intermediates

| Intermediate | Description |

|---|---|

| Heptaketide Intermediate | A polyketide chain formed by the collaborative action of CazF and CazM, prior to cyclization. nih.gov |

| Benzaldehyde Intermediate | Formed after cyclization and reductive release from the NR-PKS. nih.gov |

Tracer Experiments for Biosynthetic Precursor Incorporation

To confirm the polyketide origin of the chaetomugilin carbon skeleton, feeding experiments using isotopically labeled precursors have been conducted. Studies involving the administration of [1,2-¹³C₂]acetate to cultures of C. globosum resulted in the incorporation of the labeled acetate (B1210297) units into the molecule. nih.gov The pattern of ¹³C enrichment observed in the final structure of chaetomugilin A, a closely related analog, confirmed that its backbone is assembled from acetate units, consistent with a polyketide biosynthetic pathway. nih.gov This experimental evidence provides strong support for the proposed route involving polyketide synthases.

Comparative Biosynthesis with Related Chlorinated Azaphilones

The biosynthesis of chaetomugilins shares fundamental features with other fungal azaphilones, yet also displays unique characteristics. Azaphilone biosynthesis pathways generally rely on the collaboration of an HR-PKS and an NR-PKS to form an orcinaldehyde intermediate, followed by the action of a monooxygenase to create the bicyclic pyranoquinone nucleus. researchgate.net

However, the specific mode of interaction between these PKS enzymes can vary, leading to different structural classes. For instance, in the biosynthesis of asperfuranone in Aspergillus nidulans, the HR-PKS product is transferred sequentially to the NR-PKS for chain extension. nih.gov In contrast, the biosynthesis of azanigerone A in Aspergillus niger follows a convergent model where the HR-PKS and NR-PKS function independently, and their separate products are combined later in the pathway. nih.gov

The caz cluster in C. globosum is remarkable because it employs a single HR-PKS (CazF) that can function in both a sequential and convergent fashion with the NR-PKS (CazM). nih.govcore.ac.uk This dual functionality allows for the synthesis of two structurally distinct fragments that are ultimately incorporated into the chaetomugilin and chaetoviridin scaffolds, showcasing an unusual mode of enzymatic collaboration and a mechanism for generating high levels of molecular complexity from a limited set of enzymes. nih.gov

Total Synthesis Approaches to the Core Chaetomugilin D Skeleton

The total synthesis of chaetomugilin D itself has not been extensively reported in the reviewed literature. However, significant progress has been made in the synthesis of the closely related chaetoviridins, which share the same azaphilone core. These synthetic strategies provide a blueprint for the potential total synthesis of chaetomugilin D.

A notable achievement is the first total synthesis of the proposed structures of chaetoviridins A, which was accomplished in 10 steps. acs.org This synthesis featured the controlled implementation of a syn- or anti-aldol side chain and the regioselective introduction of the angular lactone through the condensation of a chiral dioxin-4-one with cazisochromene. acs.org The synthesis not only achieved the target molecules but also led to the complete reassignment and renaming of the chaetoviridins based on comparative analysis of NMR and circular dichroism data of the synthetic and natural products. acs.org

The biosynthesis of chaetomugilins and chaetoviridins involves the convergent action of a nonreducing polyketide synthase (NR-PKS) and a highly reducing PKS (HR-PKS). capes.gov.bracs.orgnih.gov The NR-PKS forms the pyranoquinone intermediate, cazisochromene, which serves as a key building block. capes.gov.brnih.gov The HR-PKS then synthesizes the side chain, which is subsequently attached. capes.gov.brnih.gov This biosynthetic logic can inspire synthetic routes where the azaphilone core and the side chain are synthesized separately and then coupled.

Semi-Synthetic Modification of Natural Chaetomugilin D

Semi-synthetic approaches, starting from the naturally isolated chaetomugilin D, offer a more direct route to novel derivatives and related compounds. These methods leverage the existing complex scaffold to explore the chemical space around the natural product.

Targeted Functional Group Transformations

Specific functional groups on the chaetomugilin D molecule can be chemically altered to produce new analogs. For instance, the secondary hydroxy groups present in the molecule are potential sites for esterification. The treatment of chaetomugilin D with p-bromobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) resulted in the formation of a p-bromobenzoate ester. kopri.re.kr This derivatization was instrumental in obtaining a crystal structure suitable for X-ray crystallographic analysis, which confirmed the absolute stereochemistry of the molecule. kopri.re.kr

Chemical Conversions to Other Chaetomugilins (e.g., from Chaetomugilins A to Seco-Chaetomugilins)

Chemical transformations have been successfully employed to convert one chaetomugilin into another, as well as into the related seco-chaetomugilins. The treatment of chaetomugilin A with p-toluenesulfonic acid (p-TsOH) in methanol (B129727) yielded chaetomugilin B, chaetomugilin C, and the newly identified seco-chaetomugilin A. mdpi.comnih.gov A similar reaction performed on chaetomugilin D, using a larger amount of p-TsOH in methanol, afforded seco-chaetomugilin D, along with chaetomugilin E and chaetomugilin F. mdpi.com These conversions highlight the reactivity of the chaetomugilin core and provide access to a wider range of related compounds for biological evaluation. nih.gov

The formation of seco-chaetomugilins involves a rearrangement and opening of one of the rings in the core structure. mdpi.comnih.gov Alkaline degradation of seco-chaetomugilin D using potassium hydroxide (B78521) led to the isolation of (S)-2E-4-methylhex-2-enoic acid, which corresponds to the side chain of the molecule. mdpi.com This degradation reaction was crucial for the structural elucidation of the seco-derivatives. mdpi.comnih.gov

Design and Synthesis of Novel Chaetomugilin D Derivatives

The design and synthesis of novel derivatives are driven by the search for compounds with improved biological activity or to probe the pharmacophore of the molecule. While the reviewed literature primarily focuses on the isolation and characterization of naturally occurring chaetomugilins, the semi-synthetic modifications described above represent initial steps in creating novel derivatives.

The conversion of chaetoviridin A into other chaetomugilins and chaetoviridins through reductions, oxidations, rearrangements, or reactions with amines has been proposed, suggesting a rich potential for generating diverse analogs. nih.govresearchgate.net The attachment of different N-alkyl groups to the azaphilone core is another strategy that has been explored in related compounds, which could be applied to chaetomugilin D to create a library of new derivatives. mdpi.com

Investigation of Stability and Artifact Formation (e.g., Methanolysis)

Understanding the chemical stability of chaetomugilin D is crucial for its isolation, storage, and biological testing. The formation of seco-chaetomugilins A and D from chaetomugilins A and D, respectively, during treatment with p-TsOH in methanol demonstrates a potential instability under acidic methanolic conditions. mdpi.com This reaction suggests that methanolysis can lead to the formation of artifacts, which might be mistaken for new natural products if not carefully controlled.

The conversion of chaetomugilin A to chaetomugilins B and C in the presence of p-TsOH in methanol had been previously reported, and the formation of seco-chaetomugilin A was observed when a larger quantity of the acid was used. nih.gov This indicates that the reaction conditions can influence the product distribution and the extent of rearrangement. These findings underscore the importance of careful handling and the use of appropriate solvents during the extraction and purification of chaetomugilins to avoid the formation of such artifacts.

Below is a table summarizing the chemical transformations involving chaetomugilin D and related compounds.

| Starting Material | Reagents and Conditions | Products | Reference |

| Chaetomugilin D | p-TsOH, MeOH | Seco-chaetomugilin D, Chaetomugilin E, Chaetomugilin F | mdpi.com |

| Chaetomugilin A | p-TsOH, MeOH | Seco-chaetomugilin A, Chaetomugilin B, Chaetomugilin C | mdpi.comnih.gov |

| Seco-chaetomugilin D | 5% aq. KOH, 100°C | (S)-2E-4-methylhex-2-enoic acid | mdpi.com |

| Chaetomugilin D | p-bromobenzoic acid, DCC, DMAP | p-bromobenzoate ester of Chaetomugilin D | kopri.re.kr |

Total Synthesis

The total synthesis of complex natural products like azaphilones is a significant challenge in organic chemistry. While the search results provide information on the total synthesis of other azaphilone natural products, such as (-)-mitorubrin, and strategies for creating azaphilone-based chemical libraries, specific details on the total synthesis of Chaetomugilin D itself are not extensively covered in the provided results. acs.orgnih.gov The synthesis of related structures often involves key steps like enantioselective oxidative dearomatization to construct the azaphilone core. acs.org

Mechanistic and Preclinical Biological Activity Investigations of Chaetomugilin D

In Vitro Antimicrobial and Antifungal Activity Studies

Chaetomugilin D has demonstrated notable inhibitory effects against a range of fungal species, including those of industrial and agricultural significance.

Activity against Mucor miehei

Investigations have consistently identified chaetomugilin D as having antifungal properties against Mucor miehei, a fungus utilized in the cheese industry. frontiersin.org Bioassay-guided fractionation of extracts from Chaetomium globosum, an endophytic fungus isolated from the leaves of Ginkgo biloba, led to the identification of chaetomugilin D. nih.govcapes.gov.brsciepub.com This compound, along with chaetomugilin A and chaetoglobosins A and C, displayed significant growth inhibitory activity against M. miehei. capes.gov.brfrontiersin.orgnih.gov The antifungal activity highlights its potential as a bioactive natural product. nih.gov

Activity against Phytopathogenic Fungi (e.g., Phoma herbarum, Epicoccum nigrum, Bipolaris sorokiniana)

Chaetomugilin D has shown a spectrum of activity against several phytopathogenic fungi, suggesting its potential for agricultural applications.

Phoma herbarum and Epicoccum nigrum : Research on metabolites from C. globosum isolated from the seeds of Panax notoginseng revealed that chaetomugilin D possesses antifungal activity against Phoma herbarum and Epicoccum nigrum. mdpi.comnih.gov These fungi are known to cause root rot in P. notoginseng. mdpi.com Chaetomugilin D exhibited moderate activity against E. nigrum with a reported Minimum Inhibitory Concentration (MIC) value of 36.9 μM. frontiersin.org In a broader study, the MIC range for a group of compounds including chaetomugilin D against P. herbarum was 16–128 µg/mL, and against E. nigrum was <1–16 µg/mL. mdpi.com

Bipolaris sorokiniana : This fungus is the causative agent of spot blotch in wheat. semanticscholar.org Metabolomic studies of C. globosum (strain Cg2) during its interaction with B. sorokiniana identified chaetomugilin D as one of the antifungal metabolites produced. researchgate.neticar.org.infao.org The production of such polyketides is considered a key part of the antagonistic mechanism of C. globosum against this plant pathogen. frontiersin.orgnih.gov

Table 1: Antifungal Activity of Chaetomugilin D against Phytopathogenic Fungi

| Fungus | Reported Activity (MIC) | Source Organism for Chaetomugilin D |

|---|---|---|

| Phoma herbarum | 16–128 µg/mL (range for compound group) | Chaetomium globosum from Panax notoginseng |

| Epicoccum nigrum | <1–16 µg/mL (range for compound group) | Chaetomium globosum from Panax notoginseng |

| Epicoccum nigrum | 36.9 μM | Chaetomium globosum from Panax notoginseng |

| Bipolaris sorokiniana | Identified as an active metabolite | Chaetomium globosum (strain Cg2) |

General Cytotoxicity and Bioactivity Screening in Non-Mammalian Models

To assess its general toxicity, chaetomugilin D has been evaluated using the brine shrimp lethality assay, a common preliminary screen for bioactive compounds.

Brine Shrimp (Artemia salina) Toxicity Assays

Chaetomugilin D has demonstrated significant cytotoxic activity in the brine shrimp (Artemia salina) lethality bioassay. capes.gov.brfrontiersin.orgnih.gov When isolated from C. globosum found in Ginkgo biloba, the compound showed notable growth inhibitory activity against brine shrimp larvae. capes.gov.brfrontiersin.orgsciepub.com This assay is often used as a simple, low-cost, and rapid method to screen for general toxicity and potential cytotoxic properties of natural products. nih.govresearchgate.netresearchgate.net

Phytotoxic Activity Studies

The effect of chaetomugilin D on plant growth has been specifically investigated to determine its phytotoxicity.

Lettuce (Lactuca sativa) Seed Germination Bioassay

Chaetomugilin D has been identified as a phytotoxic compound through lettuce (Lactuca sativa) seed germination bioassays. mdpi.comtandfonline.comnih.gov In a study where chaetomugilin D was isolated from C. globosum endophytic to the leaves of Amaranthus viridis, it displayed inhibitory effects on both the root and shoot growth of lettuce seedlings. researchgate.nettandfonline.com This was the first report of phytotoxic activity for the chaetomugilin class of compounds. researchgate.nettandfonline.comnih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined, quantifying its potency. researchgate.netresearchgate.net

Table 2: Phytotoxic Activity of Chaetomugilin D against Lactuca sativa

| Inhibitory Effect | IC₅₀ Value (ppm) |

|---|---|

| Root Growth Inhibition | 24.2 |

| Shoot Growth Inhibition | 27.8 |

Root and Shoot Growth Inhibition Analyses

Chaetomugilin D, an azaphilone derivative isolated from the endophytic fungus Chaetomium globosum, has demonstrated notable phytotoxic activity. researchgate.netmdpi.com This fungus was identified in the leaves of the allelopathic plant Amaranthus viridis. researchgate.nettandfonline.com In laboratory bioassays, chaetomugilin D was shown to inhibit the germination and growth of lettuce (Lactuca sativa) seeds. researchgate.nettandfonline.comscielo.brnih.gov

The phytotoxic effects were quantified by determining the half-maximal inhibitory concentration (IC50) values for both root and shoot growth. researchgate.nettandfonline.comnih.gov These findings suggest that chaetomugilin D has potential applications as a natural herbicide. tandfonline.comscielo.brnih.gov The herbicidal potential of chaetomugilin D is considered significant, with some studies indicating its inhibitory activity is comparable to or better than the synthetic herbicide glyphosate. nih.gov

Table 1: Phytotoxic Activity of Chaetomugilin D on Lactuca sativa

| Parameter | IC50 Value (ppm) | Reference |

| Root Growth Inhibition | 24.2 | researchgate.nettandfonline.comnih.gov |

| Shoot Growth Inhibition | 27.8 | researchgate.nettandfonline.comnih.gov |

Enzyme Inhibitory Profiling

Chaetomugilin D belongs to the azaphilone class of compounds, which are recognized for a variety of bioactivities, including several enzyme-inhibiting properties. mdpi.com

Monoamine Oxidase Inhibitory ActivityMonoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders.nih.govwikipedia.orgChaetomugilin D has been identified as having monoamine oxidase inhibitory activity.mdpi.commdpi.comWhile this bioactivity is recognized, specific quantitative data such as IC50 values for the inhibition of MAO-A or MAO-B by chaetomugilin D are not provided in the reviewed sources.

Angiogenesis Modulation Studies (e.g., Pro-angiogenic effects)

Angiogenesis, the formation of new blood vessels, is a complex process regulated by various growth factors and inhibitors. nih.govnih.gov While other compounds isolated from Chaetomium globosum, such as chaetoglobosin D, have been shown to possess potent anti-angiogenic properties, specific studies focusing on the direct effects of chaetomugilin D on angiogenesis modulation were not identified in the reviewed scientific literature. researchgate.net

Investigations into Cellular and Molecular Mechanisms

The scientific community has shown a growing interest in chaetomugilin D, a natural compound isolated from the fungus Chaetomium globosum. researchgate.net This interest is primarily driven by its potential biological activities, including antitumor and antimicrobial effects. easychair.org Understanding the cellular and molecular mechanisms through which chaetomugilin D exerts its effects is crucial for evaluating its therapeutic potential.

Elucidation of Biological Targets and Pathways

The precise molecular targets of chaetomugilin D are not yet fully elucidated. However, its cytotoxic and antitumor activities suggest that it likely interacts with key cellular pathways involved in cell proliferation and survival. easychair.org Research into related azaphilone compounds, a class to which chaetomugilin D belongs, provides some clues. For instance, studies on other cytotoxic metabolites from Chaetomium species have pointed towards the induction of apoptosis as a primary mechanism of action. dntb.gov.ua

One related compound, chaetomugilin J, has been shown to enhance cisplatin-induced apoptosis in human ovarian cancer cells. nih.gov This is achieved by inhibiting PINK1/Parkin-mediated mitophagy, which is a cellular process for clearing damaged mitochondria. nih.govresearchgate.net The inhibition of this protective mitophagy leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately sensitizing the cancer cells to apoptosis. nih.gov While this research was not conducted directly on chaetomugilin D, it suggests a plausible pathway that may also be utilized by chaetomugilin D, given their structural similarities.

The intrinsic pathway of apoptosis is a likely candidate for the mechanism of action of chaetomugilin D. researchgate.net This pathway is initiated by cellular stress and involves the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c. researchgate.net This, in turn, leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. broadinstitute.org The regulation of this pathway often involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.net It is hypothesized that chaetomugilin D may modulate the balance of these proteins to favor apoptosis.

Further research, including molecular docking studies and proteomic analyses, is necessary to definitively identify the direct molecular targets of chaetomugilin D and to fully map the signaling pathways it modulates. easychair.org

Effects on Cellular Processes (e.g., growth inhibition in specific cell lines)

A significant body of research has focused on the cytotoxic effects of chaetomugilin D against various cancer cell lines. These studies consistently demonstrate its ability to inhibit cell growth and proliferation.

Initial screenings revealed that chaetomugilin D exhibits growth inhibitory activity against a panel of cancer cell lines, including murine leukemia (P388 and L1210), human leukemia (HL-60), and human epidermoid carcinoma (KB) cells. nih.govrsc.org The cytotoxic effects are dose-dependent, with specific IC50 values (the concentration required to inhibit the growth of 50% of cells) being determined for each cell line.

The table below summarizes the reported cytotoxic activities of chaetomugilin D against various cancer cell lines.

| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Mouse | 38.6 | nih.gov |

| HL-60 | Human Leukemia | Human | 47.2 | nih.gov |

| L1210 | Murine Leukemia | Mouse | 53.6 | nih.gov |

| KB | Human Epidermoid Carcinoma | Human | 47.2 | nih.gov |

Further studies have expanded the list of susceptible cancer cell lines. For instance, chaetomugilin D, along with other metabolites from Chaetomium globosum, has shown cytotoxic activity against human breast cancer (MCF-7) and human liver carcinoma (HEPG-2) cell lines. easychair.org Another study highlighted the cytotoxic potential of an endophytic Chaetomium globosum strain that produces chaetomugilin D against the A549 human lung cancer cell line, among others. nih.gov

The observed growth inhibition is often attributed to the induction of apoptosis, a form of programmed cell death. dntb.gov.ua This is a desirable characteristic for an anticancer agent, as it leads to the controlled elimination of cancer cells without inducing an inflammatory response. broadinstitute.org

Structure Activity Relationship Sar Studies of Chaetomugilin D

Correlating Structural Features with Observed Biological Activities

Chaetomugilin D, an azaphilone isolated from fungi such as Chaetomium globosum, has demonstrated several biological activities, including cytotoxic, phytotoxic, and antibacterial effects. nih.govjmb.or.krmdpi.com Structure-activity relationship (SAR) studies aim to identify the specific structural components, or pharmacophores, responsible for these actions.

The core structure of azaphilones, featuring a highly substituted pyranoquinone bicyclic system, is fundamental to their bioactivity. nih.gov For chaetomugilin D and its analogs, specific structural modifications have been correlated with changes in biological effect. For instance, studies on various chaetomugilins have shown that the presence of a tetrahydrofuran (B95107) moiety, as found in chaetomugilin D, is associated with higher phytotoxic activity against Lactuca sativa (lettuce) when compared to analogs lacking this feature. nih.gov

The cytotoxic profile of chaetomugilin D has been evaluated against several cancer cell lines. Research has shown it exhibits significant growth-inhibitory activity against murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia, and human KB epidermoid carcinoma cells. alliedacademies.orgmdpi.com However, in other studies, it displayed no noticeable cytotoxic activity (IC₅₀ > 40 µM) against HepG-2, A549, and HeLa cell lines, suggesting a degree of selectivity in its cytotoxic action. researchgate.net

Table 1: Cytotoxic Activity of Chaetomugilin D and Related Compounds

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| seco-Chaetomugilin D | P388 (murine leukemia) | 38.6 µM | mdpi.com |

| seco-Chaetomugilin D | HL-60 (human leukemia) | 47.2 µM | mdpi.com |

| seco-Chaetomugilin D | L1210 (murine leukemia) | 53.6 µM | mdpi.com |

| seco-Chaetomugilin D | KB (human epidermoid carcinoma) | 47.2 µM | mdpi.com |

| Chaetomugilin D | HepG-2 (human liver cancer) | > 40 µM | researchgate.net |

| Chaetomugilin D | A549 (human lung cancer) | > 40 µM | researchgate.net |

| Chaetomugilin D | HeLa (human cervical cancer) | > 40 µM | researchgate.net |

Table 2: Phytotoxic Activity of Chaetomugilin D

| Compound | Target | Effect | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Chaetomugilin D | Lactuca sativa (Lettuce) | Root Growth Inhibition | 24.2 ppm | nih.govresearchgate.net |

| Chaetomugilin D | Lactuca sativa (Lettuce) | Shoot Growth Inhibition | 27.8 ppm | nih.gov |

Impact of Functional Groups and Stereochemistry on Potency and Selectivity

The specific arrangement of functional groups and the three-dimensional structure (stereochemistry) of a molecule are critical determinants of its interaction with biological targets, influencing both its potency and selectivity. ashp.orgbyjus.com In chaetomugilin D, key functional groups include a chlorinated bicyclic core, ketone moieties, a hydroxyl group, and a delta-lactone. ebi.ac.uk

The stereochemistry at chiral centers within the azaphilone scaffold is known to be crucial. For many azaphilones, the absolute configuration at position C-7, which can be (S) or (R), significantly affects bioactivity, with the (7S) configuration being more common. nih.gov While specific studies detailing the inversion of stereocenters in chaetomugilin D are limited, research on related azaphilones underscores the importance of stereochemistry. For example, the separation of enantiomers or diastereomers often reveals that one isomer is significantly more active than the others. vanderbilt.edu

Design Principles Derived from SAR for Lead Optimization

SAR studies provide fundamental design principles for lead optimization, a critical process in drug discovery where an active compound (a "hit" or "lead") is systematically modified to enhance its therapeutic properties. variational.aichemaxon.com The goal is to improve potency, selectivity, and pharmacokinetic characteristics. nih.gov

Based on the SAR of chaetomugilin D and related azaphilones, several design principles can be established:

Modification of the Acyl Side Chain: The side chain attached to the azaphilone core is a common point for modification to improve potency and selectivity. Altering its length, branching, or introducing new functional groups can fine-tune interactions with the biological target.

Importance of the Tetrahydrofuran Ring: The observation that the tetrahydrofuran moiety in chaetomugilin D enhances phytotoxicity suggests that this structural element is key for certain activities. nih.gov For developing analogs with similar bioactivities, retaining or mimicking this feature would be a rational design strategy.

Targeting the Pyranoquinone Core: The core bicyclic system is essential for activity. Modifications such as altering the oxidation state or substituting the oxygen atom in the pyran ring with nitrogen (which characteristically changes the pigment color) can lead to new derivatives with different biological profiles. nih.gov

The process of lead optimization follows a design-make-test-analyze (DMTA) cycle, where insights from SAR are used to design new molecules, which are then synthesized, tested for activity, and the results analyzed to inform the next design round. variational.aichemaxon.com

Comparative SAR Analysis with Related Azaphilone Derivatives

Comparing the SAR of chaetomugilin D with other azaphilones provides a broader understanding of the structural requirements for bioactivity within this chemical class.

Chaetomugilin Analogs: A comparison between chaetomugilin D and chaetomugilin A, J, O, and S reveals important SAR insights. Chaetomugilins A, D, and O, all containing a tetrahydrofuran moiety, showed greater phytotoxicity than chaetomugilins J and S. nih.gov This strongly suggests the tetrahydrofuran ring is a positive contributor to this specific activity.

Comazaphilones: Studies on comazaphilones, another group of azaphilone derivatives, indicated that a double bond at the C-10 position was important for their antibacterial activity. nih.gov Furthermore, the position of an orsellinic acid unit at C-6 was found to be crucial for their cytotoxicity against a human pancreatic tumor cell line. nih.gov This highlights how different structural features on the same core scaffold can govern distinct biological outcomes.

Radicinin Analogs: In studies of radicinin, a related pyrone-containing fungal metabolite, the 3-hydroxy group was found to play only a minor role in its anticancer activity, whereas the α,β-unsaturated ketone system (a Michael acceptor) was critical. nih.gov This suggests that for some azaphilone-like compounds, reactive electrophilic sites can be key determinants of cytotoxicity.

This comparative analysis demonstrates that while the azaphilone core is a privileged scaffold for biological activity, the specific type and level of activity are dictated by the unique combination of functional groups, side chains, and stereochemistry of each derivative.

Computational Chemistry and Molecular Modeling of Chaetomugilin D

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnumberanalytics.com This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations are employed to predict how chaetomugilin D or its analogs orient themselves within the binding site of a target protein. mdpi.commdpi.comnih.gov These simulations generate various possible binding poses and score them based on energetic favorability. For instance, in studies investigating the antiviral potential of related compounds like chaetoviridin D against the SARS-CoV-2 main protease (Mpro), docking studies have been used to visualize the putative binding mode within the active site. mdpi.comresearchgate.net The process involves generating multiple conformations of the ligand and evaluating how each fits into the protein's binding pocket. numberanalytics.com

Affinity Scoring and Ranking of Ligands

A key outcome of molecular docking is the affinity score, which estimates the binding free energy of the ligand-protein complex. nih.govbiorxiv.org These scores are used to rank different ligands or different binding poses of the same ligand, with more negative scores generally indicating a stronger predicted binding affinity. numberanalytics.comnih.gov For example, in a study on chaetoviridin D, a compound structurally similar to chaetomugilin D, docking scores against three different crystal structures of the SARS-CoV-2 main protease (PDB IDs: 6M2N, 6W81, and 7K0f) were calculated to be -7.944, -8.141, and -6.615 kcal/mol, respectively. mdpi.comnih.gov This scoring and ranking process is crucial for prioritizing compounds for further experimental testing. arxiv.org

Table 1: Docking Scores of Chaetoviridin D against SARS-CoV-2 Main Protease

| PDB ID of SARS-CoV-2 Mpro | Docking Score (kcal/mol) |

|---|---|

| 6M2N | -7.944 |

| 6W81 | -8.141 |

| 7K0f | -6.615 |

Identification of Key Interacting Residues (e.g., in SARS-CoV-2 Protease)

Molecular docking also reveals the specific amino acid residues within the target protein that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Identifying these key residues is fundamental to understanding the molecular basis of the ligand's activity. nih.gov In the context of the SARS-CoV-2 main protease, the catalytic dyad (His41 and Cys145) and surrounding residues in the active site are of particular interest. biorxiv.org Docking studies with related compounds have shown interactions with key residues in the protease's binding pocket, providing a structural rationale for their potential inhibitory activity. mdpi.comfrontiersin.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.govtu-darmstadt.debiorxiv.org This technique is essential for assessing the stability and flexibility of the complex.

Assessment of Conformational Stability and Flexibility

MD simulations are used to evaluate the stability of the binding pose predicted by molecular docking. plos.orgbiorxiv.org By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if significant conformational changes occur. nih.gov A key metric for this assessment is the root mean square deviation (RMSD), which measures the average deviation of atomic positions over time. biorxiv.orgbiorxiv.org For instance, MD simulations of chaetoviridin D complexed with the SARS-CoV-2 main protease showed that the complex remained stable over a 100 ns simulation, with RMSD values fluctuating within an acceptable range of 1–3 Å. nih.gov

Analysis of Ligand-Protein Complex Dynamics

MD simulations provide detailed insights into the dynamic behavior of the ligand-protein complex. nih.govopenreview.net This includes analyzing the flexibility of different parts of the protein upon ligand binding and the persistence of key interactions, such as hydrogen bonds, over the simulation time. plos.org For the chaetoviridin D-SARS-CoV-2 protease complex, MD simulations confirmed the stability of the interactions predicted by docking. mdpi.comnih.gov This dynamic analysis is crucial for a more accurate understanding of the ligand's mechanism of action and for validating the initial docking results. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and stereochemistry of complex molecules like chaetomugilin D. wikipedia.orgimperial.ac.uk DFT methods offer a balance between computational cost and accuracy, making them suitable for investigating the electronic structure of many-body systems. wikipedia.org

One of the significant applications of these methods for chaetomugilin D has been in the determination of its absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate the Electronic Circular Dichroism (ECD) spectra of chaetomugilin D. dntb.gov.ua By comparing the theoretically calculated ECD spectra with experimentally obtained data, researchers can confidently assign the absolute stereochemistry of the molecule. This is a crucial step in understanding its biological activity, as stereoisomers can have vastly different pharmacological effects.

While detailed electronic properties such as orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments for chaetomugilin D are not extensively reported in publicly available literature, the use of TD-DFT for stereochemical elucidation underscores the power of quantum chemical calculations. dntb.gov.ua Such calculations are fundamental for understanding the molecule's reactivity and its potential to interact with biological targets. Difficulties in accurately describing certain interactions, such as long-range van der Waals forces, can be a limitation of some DFT functionals, and care must be taken in the choice of methodology. mdpi.com

| Computational Method | Application for Chaetomugilin D | Key Finding |

| Time-Dependent Density Functional Theory (TD-DFT) | Electronic Circular Dichroism (ECD) calculations | Elucidation of the absolute stereostructure of chaetomugilin D. dntb.gov.ua |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a cornerstone of modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jopir.in These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and reducing the need for extensive experimental screening. ajrconline.org

A typical QSAR study involves the calculation of a wide array of molecular descriptors that encode the physicochemical properties, topology, and electronic features of a molecule. jopir.in These descriptors are then used to build a predictive model using statistical methods or machine learning algorithms. jopir.in Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric and electrostatic fields of a molecule to derive structure-activity relationships. nih.gov

As of the current literature survey, specific QSAR models developed exclusively for chaetomugilin D and its analogues have not been reported. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data. However, the principles of QSAR are highly applicable to a molecule like chaetomugilin D. Future QSAR studies on chaetomugilin derivatives could provide valuable insights into the structural requirements for its observed biological activities, such as its cytotoxic effects. mdpi.com This could guide the synthesis of new analogues with improved potency and selectivity.

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is an emerging field that shifts the drug discovery paradigm from a "one target, one drug" approach to a more holistic understanding of how a compound interacts with a complex network of biological targets. jrespharm.com This is particularly relevant for natural products, which often exhibit polypharmacology, meaning they act on multiple targets. jrespharm.com

The methodology of network pharmacology involves constructing and analyzing networks of interactions between drugs, biological targets (proteins, genes), and diseases. jrespharm.comnih.gov This approach can help to elucidate the mechanism of action of a compound, identify potential new therapeutic indications, and predict potential side effects. nih.gov

Advanced Research Methodologies Applied to Chaetomugilin D Studies

Bioassay-Guided Fractionation and Isolation Techniques

Bioassay-guided fractionation is a pivotal strategy in natural product discovery, enabling the targeted isolation of bioactive compounds from complex mixtures. This method systematically partitions a crude extract into simpler fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of chaetomugilin D, it was successfully isolated from the ethyl acetate (B1210297) (EtOAc) extract of the endophytic fungus Chaetomium globosum, which was found in the leaves of the Ginkgo biloba tree. capes.gov.br The isolation process was guided by cytotoxicity assays, which demonstrated the potent effects of the compound. capes.gov.brresearchgate.net Researchers also utilized this technique to isolate chaetomugilin D from a marine fish-derived Chaetomium globosum. walshmedicalmedia.com

The process typically begins with the extraction of fungal material using solvents like ethyl acetate or methanol (B129727). mdpi.com The resulting crude extract is then subjected to various chromatographic techniques to separate the components. Thin-layer chromatography (TLC) is often used for initial separation and visualization of compounds, which can appear as dark spots under UV light or change color with specific staining reagents. mdpi.com

For the purification of chaetomugilin D and related compounds, a series of chromatographic steps are employed. These can include:

Column Chromatography: Using stationary phases like silica (B1680970) gel to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A more advanced technique offering higher resolution and faster separation times.

The fractions are continuously monitored for their biological activity, for instance, against brine shrimp (Artemia salina) or various microbial strains, to ensure that the compound of interest is being enriched at each stage. capes.gov.brfrontiersin.org This iterative process of separation and bioassay ultimately leads to the isolation of pure chaetomugilin D. researchgate.net

High-Throughput Screening (HTS) in Biological Activity Assessment

High-Throughput Screening (HTS) is a modern drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. ontosight.ainih.gov This automated, quantitative approach is crucial for identifying potential drug leads from natural product libraries. nih.gov

While specific HTS campaigns solely focused on chaetomugilin D are not extensively detailed in the public domain, the principles of HTS are highly relevant to its study. ontosight.ai Given its known cytotoxic and antimicrobial properties, chaetomugilin D would be a candidate for screening in various HTS assays, such as: capes.gov.brontosight.ai

Anticancer screens: Testing its ability to inhibit the growth of various cancer cell lines.

Antimicrobial screens: Evaluating its efficacy against a panel of pathogenic bacteria and fungi. dndi.org

Enzyme inhibition assays: Determining if it can block the activity of specific enzymes involved in disease processes.

The HTS workflow involves the use of multi-well plates, robotic liquid handling systems, and sensitive detection methods to measure the effect of each compound. nih.gov The large datasets generated are then analyzed to identify "hits"—compounds that exhibit the desired activity. These hits, which could include chaetomugilin D, would then undergo further investigation to confirm their activity and elucidate their mechanism of action. ontosight.ai The application of HTS can significantly accelerate the discovery of new therapeutic applications for natural products like chaetomugilin D. researchgate.net

Integrated Omics Approaches (e.g., Metabolomics, Genomics, Proteomics of Producer Organisms)

To gain a deeper understanding of chaetomugilin D and its producing organism, Chaetomium globosum, researchers are increasingly turning to integrated "omics" approaches. nih.govmdpi.com These powerful technologies provide a holistic view of the biological system by studying the entire complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.comresearchgate.net

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a biological system. nih.gov Metabolomic studies of C. globosum have been instrumental in identifying the diverse array of secondary metabolites it produces, including chaetomugilin D. icar.org.inresearchgate.net By comparing the metabolic profiles of the fungus under different conditions, researchers can gain insights into the biosynthetic pathways and regulatory networks that govern the production of these compounds. nih.govfrontiersin.org For example, metabolomic analysis can reveal how the interaction of C. globosum with other microorganisms influences its production of antifungal compounds like chaetomugilin D. icar.org.inresearchgate.net

Genomics: The sequencing of the Chaetomium globosum genome has been a significant milestone. broadinstitute.org The availability of the genome sequence allows for "genome mining," a process where researchers search the genetic code for gene clusters responsible for the biosynthesis of secondary metabolites. acs.org The biosynthetic gene cluster for chaetomugilins and chaetoviridins has been identified in C. globosum, revealing the involvement of a highly-reducing polyketide synthase (PKS) and a non-reducing PKS. acs.org Genetic inactivation studies have confirmed the roles of specific genes within this cluster in the production of these azaphilones. acs.org

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. researchgate.net A proteomics approach has been used to map the proteins of C. globosum under different conditions, such as heat shock. researchgate.net This can help identify proteins that are differentially expressed and may be involved in the fungus's biocontrol activities, potentially including the regulation of chaetomugilin D production. researchgate.net

By integrating data from these different omics platforms, scientists can construct a more complete picture of the biology of C. globosum and the production of its bioactive metabolites. frontiersin.orgnih.gov This integrated approach is crucial for understanding the complex interplay between genes, proteins, and metabolites and can guide efforts to enhance the production of valuable compounds like chaetomugilin D. nih.gov

Advanced Analytical Techniques for Metabolite Profiling (e.g., UPLC-QToF-ESIMS, LC-MS)

The identification and characterization of chaetomugilin D and other metabolites from Chaetomium globosum rely heavily on advanced analytical techniques. These methods provide the sensitivity and specificity required to analyze complex chemical mixtures. researchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization Mass Spectrometry (UPLC-QToF-ESIMS): This powerful hyphenated technique combines the high separation efficiency of UPLC with the high-resolution mass accuracy of QToF mass spectrometry. semanticscholar.orgnih.gov UPLC allows for the rapid separation of compounds in a mixture, while QToF-MS provides precise mass measurements, enabling the determination of elemental compositions. semanticscholar.orgnih.gov This technique has been successfully used to profile the non-volatile metabolites of C. globosum, leading to the identification of chaetomugilin D and a range of other compounds, including chaetomugilins A, E, and F. icar.org.inresearchgate.net The high resolution and accuracy of this method are crucial for distinguishing between structurally similar compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another widely used technique for the analysis of natural products. aalto.ficdc.gov It couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS has been instrumental in the analysis of extracts from C. globosum, facilitating the detection and tentative identification of chaetomugilin D and other metabolites based on their mass-to-charge ratios and fragmentation patterns. aalto.firesearchgate.net

These advanced analytical methods are indispensable for:

Metabolite Profiling: Creating a comprehensive inventory of the metabolites produced by an organism. icar.org.insemanticscholar.org

Dereplication: Rapidly identifying known compounds in an extract to avoid their re-isolation.

Structure Elucidation: Providing crucial data (molecular weight and fragmentation patterns) for determining the chemical structure of novel compounds. dntb.gov.ua

The data generated from these techniques, often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, provides the definitive evidence for the structure of compounds like chaetomugilin D. capes.gov.br

Computational Tools for Data Analysis and Interpretation

The vast amounts of data generated by modern analytical and omics techniques necessitate the use of sophisticated computational tools for analysis and interpretation. harvard.eduplos.org These tools are essential for extracting meaningful biological insights from complex datasets.

In the context of chaetomugilin D research, computational tools are applied in several key areas:

Data Processing and Analysis: Software is used to process the raw data from instruments like mass spectrometers, including peak detection, alignment, and quantification. plos.org Statistical software packages are then used to identify significant differences in metabolite levels between different experimental conditions. harvard.edu

Database Searching: The experimental mass spectral data of unknown compounds can be compared against large chemical databases (e.g., ChEBI, PubChem) to facilitate their identification. ebi.ac.uk

Molecular Docking and Dynamics: These computational techniques can be used to predict how a molecule like chaetomugilin D might interact with a biological target, such as a protein or enzyme. nih.gov For instance, docking studies have been used to evaluate the potential of related compounds, chaetoviridins, to inhibit the SARS-CoV-2 main protease. nih.gov Such studies can help to prioritize compounds for further biological testing and provide insights into their mechanism of action.

Bioinformatics Tools for Genomics and Proteomics: A wide range of bioinformatics tools are used to analyze genomic and proteomic data. febs.orgcambridgemedchemconsulting.com These tools can be used to identify gene clusters, predict protein functions, and build metabolic pathway models. febs.org

The use of these computational tools is integral to modern natural product research, enabling scientists to make sense of complex data and to generate new hypotheses for further investigation. harvard.edu

Ethical Considerations in Natural Product Drug Discovery

The exploration of natural products for drug discovery, particularly from unique environments like the marine realm, raises important ethical considerations. researchgate.netfrontiersin.org These considerations are crucial to ensure that the benefits of research are shared equitably and that the environment is protected. amazonaws.com

Key ethical issues include:

Access and Benefit-Sharing (ABS): The Nagoya Protocol is an international agreement that aims to ensure the fair and equitable sharing of benefits arising from the utilization of genetic resources. amazonaws.com This means that when researchers collect biological material (like a marine fungus) from a particular country, they must obtain prior informed consent and negotiate mutually agreed terms for sharing any benefits that may arise from the research, such as royalties from a new drug.

Sustainable Harvesting: The collection of organisms from their natural habitats must be done in a sustainable manner to avoid damaging ecosystems. amazonaws.com This is particularly important for marine environments, which are often fragile. frontiersin.orgmdpi.com For microbial sources like fungi, this is less of an issue as they can often be cultured in the laboratory, reducing the need for repeated collection from the wild. frontiersin.org

Intellectual Property Rights: There are complex issues surrounding the patenting of natural products and the traditional knowledge associated with their use. It is important to ensure that the rights of the communities and countries that are the source of these resources are respected.

Addressing these ethical considerations is an integral part of responsible natural product drug discovery. By adhering to international agreements and best practices, researchers can ensure that their work is not only scientifically sound but also ethically responsible. researchgate.net

Future Perspectives and Research Trajectories for Chaetomugilin D

Elucidation of Novel Biological Activities and Targets

While chaetomugilin D has demonstrated a range of biological effects, including antimicrobial, antitumor, and antioxidant properties, there is still much to be explored regarding its full therapeutic potential. ontosight.ai Future research will likely focus on identifying novel biological targets and elucidating the underlying mechanisms of action for its known activities. ontosight.aiscite.ai

Key Research Areas:

Antiviral Potential: Recent studies have utilized molecular docking and dynamics simulations to evaluate the antiviral potential of related compounds against proteases of viruses like SARS-CoV-2. mdpi.com Similar computational and in-vitro studies could be applied to chaetomugilin D to explore its efficacy against a broader range of viral targets.

Enzyme Inhibition: Azaphilones, the class of compounds to which chaetomugilin D belongs, are known to exhibit enzyme inhibitory activities. nih.gov Investigating the inhibitory effects of chaetomugilin D on various enzymes could reveal new therapeutic applications.

Pro-angiogenic Effects: A study on chloro-azaphilone derivatives, including chaetomugilin D, isolated from a deep-sea fungus, revealed noteworthy pro-angiogenic effects in a dose-dependent manner. frontiersin.org This opens up possibilities for its application in therapeutic angiogenesis for conditions like ischemic heart disease. frontiersin.org

Phytotoxic Activity: Chaetomugilin D has been reported to exhibit phytotoxic activity, suggesting its potential use as a natural herbicide. tandfonline.com Further investigation into its selectivity and mode of action could lead to the development of eco-friendly weed management solutions. tandfonline.comjmb.or.kr

Table 1: Known Biological Activities of Chaetomugilin D

| Biological Activity | Source Organism(s) | Key Findings | Reference(s) |

| Cytotoxicity | Chaetomium globosum | Significant toxicity toward brine shrimp larvae. nih.gov | nih.gov |

| Antifungal | Chaetomium globosum | Inhibitory activity against Mucor miehei. ebi.ac.ukekb.eg | ebi.ac.ukekb.eg |

| Antibacterial | Chaetomium sp. | Demonstrated activity against various bacteria. jmb.or.krnih.gov | jmb.or.krnih.gov |

| Pro-angiogenic | Chaetomium globosum | Exhibited noteworthy pro-angiogenic effects. frontiersin.org | frontiersin.org |

| Phytotoxic | Chaetomium globosum | Showed phytotoxic activity in lettuce seed germination bioassay. tandfonline.com | tandfonline.com |

Development of Sustainable Production Methods

Currently, chaetomugilin D is primarily obtained through fermentation of fungal species like Chaetomium globosum. tandfonline.commdpi.com However, this method can be inefficient and may not be scalable for large-scale production. Future research is needed to develop more sustainable and economically viable production methods.

Potential Approaches:

Metabolic Engineering: Advances in synthetic biology and metabolic engineering could be used to enhance the production of chaetomugilin D in its native fungal hosts or to transfer the biosynthetic pathway to a more easily cultivable organism. researchgate.net

Green Chemistry and Biotechnology: Innovations in biocatalytic processes and microbial cell factories offer promising alternatives for the sustainable production of natural ingredients. cas.org These approaches could be adapted for the synthesis of chaetomugilin D, reducing the reliance on traditional fermentation.

Optimization of Fermentation Conditions: Further studies to optimize the culture conditions, including media composition and physical parameters, could significantly improve the yield of chaetomugilin D from fungal fermentation.

Rational Design and Synthesis of Enhanced Analogs

The chemical structure of chaetomugilin D provides a scaffold for the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.orgmdpi.com

Strategies for Analog Development:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the structure of chaetomugilin D and its biological activity is crucial for designing more effective analogs. nih.gov This involves synthesizing a series of related compounds and evaluating their biological activities to identify key structural features responsible for their effects. nih.gov

Chemical Synthesis: Total synthesis and chemical modification of the chaetomugilin D molecule can provide access to a wide range of analogs that are not readily available from natural sources. mdpi.comjst.go.jprsc.org This allows for the systematic exploration of chemical space around the core structure.

Computational Modeling: Molecular docking and other computational tools can be used to predict the binding of chaetomugilin D analogs to their biological targets, helping to guide the design of more potent compounds. mdpi.com

Exploration of Ecological Roles of Chaetomugilin D in Microbial Interactions

Chaetomugilin D is a secondary metabolite produced by fungi, and these compounds often play a crucial role in mediating interactions between different microorganisms in their natural environment. nih.govnih.gov Understanding the ecological function of chaetomugilin D can provide insights into its biological activities and potential applications.

Areas for Ecological Research:

Allelopathy: The phytotoxic properties of chaetomugilin D suggest a possible role in allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. tandfonline.comfrontiersin.org Investigating its effects on other soil microbes and plants could reveal its importance in shaping microbial communities.

Defense Mechanisms: Secondary metabolites like chaetomugilin D can act as defense compounds, protecting the producing fungus from competing microorganisms or predators. nih.gov Studies on its effects on a wide range of microbes could clarify this defensive role.

Signaling Molecules: Some secondary metabolites function as signaling molecules in microbial communication (quorum sensing). nih.govmdpi.com Research into whether chaetomugilin D plays a role in fungal communication could uncover new aspects of its biological function. The interactions between microorganisms are crucial for the establishment and maintenance of microbial populations. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Applications of AI and ML:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities and properties of new chaetomugilin D analogs, helping to prioritize the most promising candidates for synthesis and testing. mdpi.comtue.nl

Target Identification: Machine learning models can analyze large biological datasets to identify potential new targets for chaetomugilin D, expanding its therapeutic potential. roche.com

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, based on the structural features of chaetomugilin D. roche.comtue.nl This "lab in a loop" approach, where AI models are trained on lab data to make predictions, can significantly speed up the drug discovery process. roche.com

Process Optimization: AI can be used to optimize fermentation conditions and synthetic routes for the production of chaetomugilin D, leading to higher yields and more sustainable processes.

By pursuing these future research trajectories, the scientific community can unlock the full potential of chaetomugilin D, paving the way for the development of new therapeutic agents and a deeper understanding of the chemical diversity of the natural world.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for identifying and characterizing chaetomugilin D?

- Methodological Answer : Identification involves a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Chromatographic purity (>95%) should be validated via HPLC with UV/Vis or photodiode array detection, adhering to guidelines for new compound characterization . For known compounds, cross-reference spectral data with published literature; for novel derivatives, provide full experimental details in supplementary materials .

Q. How can researchers optimize the extraction and isolation of chaetomugilin D from natural sources?

- Methodological Answer : Use solvent partitioning (e.g., ethyl acetate for medium-polarity compounds) followed by column chromatography (silica gel or Sephadex LH-20). Monitor fractions using TLC and HPLC-PDA. Adjust pH during extraction to enhance yield, as chaetomugilin D’s stability may vary under acidic/basic conditions. Document solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .

Q. What in vitro assays are commonly used to evaluate the bioactivity of chaetomugilin D?

- Methodological Answer : Prioritize target-specific assays (e.g., cytotoxicity via MTT assay, antimicrobial activity via broth microdilution). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC/MIC values). For mechanistic studies, pair assays with Western blotting or qPCR to assess pathways like apoptosis or oxidative stress .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for chaetomugilin D across studies?

- Methodological Answer : Conduct a systematic review of experimental variables:

- Strain variability : Test multiple cell lines/microbial strains to assess selectivity.

- Compound purity : Verify via HPLC and NMR; impurities <5% may skew results .

- Assay conditions : Compare incubation times, serum concentrations, and solvent controls (e.g., DMSO cytotoxicity).

Use meta-analysis tools to quantify heterogeneity and apply statistical models (e.g., random-effects models) to reconcile discrepancies .

Q. What strategies are effective for elucidating the biosynthetic pathway of chaetomugilin D?

- Methodological Answer : Combine genomic analysis (e.g., genome mining of host fungi for polyketide synthase genes) with stable isotope labeling (e.g., C-acetate) to track precursor incorporation. Use CRISPR-Cas9 knockout studies to identify key enzymes and heterologous expression in model systems (e.g., Aspergillus nidulans) to validate pathway steps .

Q. How can experimental design minimize off-target effects in chaetomugilin D toxicity studies?

- Methodological Answer :

- In vitro : Include counter-screens (e.g., red blood cell hemolysis assays for membrane disruption).

- In vivo : Use isogenic animal models to control for genetic variability and apply transcriptomics (RNA-seq) to distinguish target-specific effects from general toxicity.

- Dosage : Perform pharmacokinetic profiling (C, AUC) to align dosing with therapeutic windows .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of chaetomugilin D analogs?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., topoisomerase II). Validate predictions with molecular dynamics simulations (GROMACS) and QSAR models (e.g., CoMFA). Cross-reference with experimental IC data to refine predictive algorithms .

Guidance for Data Reporting and Reproducibility

- Data Tables : Include raw spectral data (NMR chemical shifts, HRMS m/z), bioactivity metrics (IC, standard deviations), and statistical tests (p-values, ANOVA results) in supplementary materials. Avoid duplicating graphical data in text .

- Ethical Replication : Adhere to Beilstein Journal guidelines for experimental details, ensuring independent labs can reproduce results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.